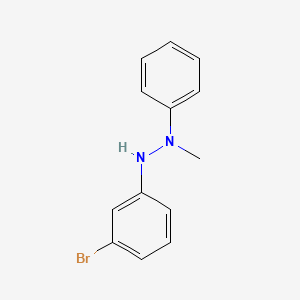
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a bromine atom attached to the phenyl ring, a methyl group, and a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine typically involves the reaction of 3-bromobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
科学的研究の応用
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The bromine atom and the hydrazine moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-1-methyl-1-phenylhydrazine
- 2-(3-Chlorophenyl)-1-methyl-1-phenylhydrazine
- 2-(3-Bromophenyl)-1-ethyl-1-phenylhydrazine
Uniqueness
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the methyl group. These structural features influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
114838-66-3 |
|---|---|
分子式 |
C13H13BrN2 |
分子量 |
277.16 g/mol |
IUPAC名 |
2-(3-bromophenyl)-1-methyl-1-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2/c1-16(13-8-3-2-4-9-13)15-12-7-5-6-11(14)10-12/h2-10,15H,1H3 |
InChIキー |
YNKAPUAONRSCMQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


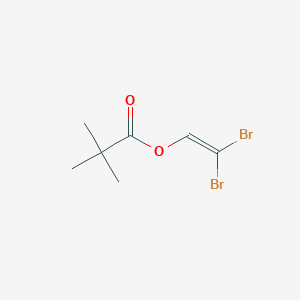
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
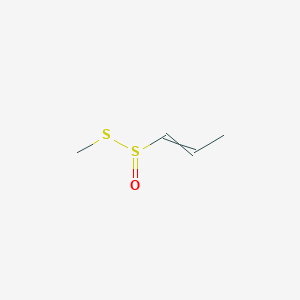
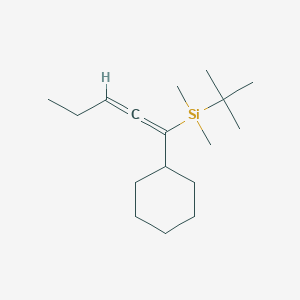
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
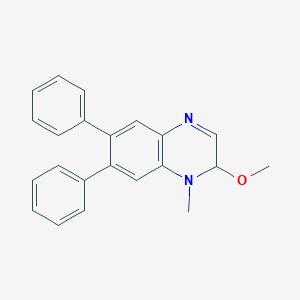
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
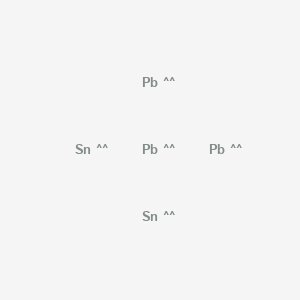
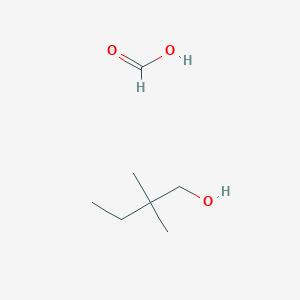
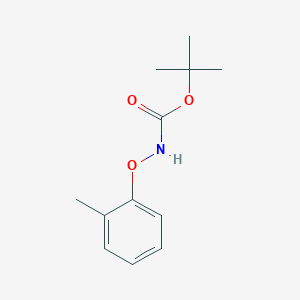
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
